molecular formula C40H39K3N2O14S4 B611061 Sulfo-Cyanine5.5 carboxylic acid CAS No. 2183440-68-6

Sulfo-Cyanine5.5 carboxylic acid

Cat. No.: B611061
CAS No.: 2183440-68-6
M. Wt: 1017.29
InChI Key: MMQQUABRDYPOFX-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfo-Cyanine5.5 carboxylic acid is a water-soluble, far-red emitting fluorophore . It is highly hydrophilic due to the presence of four sulfo groups . This dye shows a very low dependence of fluorescence on pH and a very high extinction coefficient . It is a non-activated carboxylic acid that can be used for calibration and as a non-reactive control .


Molecular Structure Analysis

The molecular weight of this compound is 680.87 . Its molecular formula is C32H37N2KO8S2 . The chemical name is Potassium 1-(5-carboxypentyl)-3,3-dimethyl-2-[(1E,3E,5E)-5-(1,3,3-trimethyl-5-sulfonatoindolin-2-ylidene)penta-1,3-dienyl]-3H-indolium-5-sulfonate .


Chemical Reactions Analysis

The dye possesses a negative charge in neutral pH due to the presence of four sulfo groups . It shows a very low dependence of fluorescence on pH .


Physical and Chemical Properties Analysis

This compound is soluble in water and DMSO . It has an excitation maximum at 646nm and an emission maximum at 662nm . It is also reported to be light sensitive .

Scientific Research Applications

Cancer Detection

Sulfo-Cyanine5.5 carboxylic acid has been synthesized and applied for cancer detection using optical imaging. This dye, with its enhanced quantum yield and stability, has shown potential in developing molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).

Peptide Labeling

Another application of this compound is in peptide labeling. Its photophysical properties, such as narrow absorption band and high molar extinction coefficient, make it suitable for the synthesis of fluorescence resonance energy transfer (FRET) probes, particularly for studying enzymatic hydrolysis in vitro (Martins, Raposo, & Costa, 2022).

Cellular Interaction and Organelle Targeting

This compound has been studied for its role in cellular interactions and organelle targeting. Changing the dye from Cy5 to sulfoCy5 significantly influenced the cellular processing of polymers, affecting their trafficking to specific cellular organelles (Mahmoud et al., 2020).

Fluorescent Dye Synthesis

This compound has been used in the synthesis of novel fluorescent sulfo-3H-indocyanine dyes, useful in labeling proteins, oligonucleotides, and other biochemicals, demonstrating improved photostability and solubility (Wang et al., 2002).

Protein Analysis

It's also used in high-sensitivity analysis of water-soluble, cyanine dye-labeled proteins by high-performance liquid chromatography with fluorescence detection. This technique allows for improved detection sensitivity in protein analysis, particularly for low abundance proteins (Qiao et al., 2009).

Mechanism of Action

The dye is used for labeling proteins, antibodies, and peptides . It is also used for fluorescence imaging and other fluorescence-based biochemical analysis .

Safety and Hazards

The substance is not hazardous according to EU regulation (EC) No 1272/2008 or GHS regulations . It does not contain any hazardous substance at more than 1% by weight .

Future Directions

Sulfo-Cyanine5.5 carboxylic acid is used in various applications such as calibration and as a non-reactive control . It is also used in fluorescence imaging and other fluorescence-based biochemical analysis . The dye is expected to continue to be used in these areas and potentially more as research progresses.

Properties

IUPAC Name

tripotassium;3-(5-carboxypentyl)-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42N2O14S4.3K/c1-39(2)34(41(5)30-17-15-26-28(37(30)39)20-24(57(45,46)47)22-32(26)59(51,52)53)12-8-6-9-13-35-40(3,4)38-29-21-25(58(48,49)50)23-33(60(54,55)56)27(29)16-18-31(38)42(35)19-11-7-10-14-36(43)44;;;/h6,8-9,12-13,15-18,20-23H,7,10-11,14,19H2,1-5H3,(H4-,43,44,45,46,47,48,49,50,51,52,53,54,55,56);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQQUABRDYPOFX-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H39K3N2O14S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1017.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfo-Cyanine5.5 carboxylic acid
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Sulfo-Cyanine5.5 carboxylic acid
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Sulfo-Cyanine5.5 carboxylic acid
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Reactant of Route 6
Sulfo-Cyanine5.5 carboxylic acid

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